molecular formula C19H25N5 B4056759 2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]propan-1-amine

2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]propan-1-amine

Cat. No.: B4056759
M. Wt: 323.4 g/mol
InChI Key: LLTOLFSTGLKQDP-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]propan-1-amine” is a complex organic molecule that contains several functional groups. It has two pyrazole rings, which are five-membered rings with two nitrogen atoms . Pyrazole rings are found in many biologically active compounds and are a focus of many synthetic chemistry research .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the two pyrazole rings and the various substituents attached to them. The presence of nitrogen in the pyrazole rings would likely result in these rings being planar. The exact three-dimensional structure would depend on the specific configuration of the substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the pyrazole rings and the various substituents. Pyrazoles can undergo a variety of reactions, including substitutions and additions . The exact reactions that this compound could undergo would depend on the specific substituents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrazole rings would likely make this compound a weak base . The exact properties would depend on the specific substituents present .

Scientific Research Applications

Synthesis and Characterization

2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]propan-1-amine is a compound with potential in various scientific research fields due to its unique structural properties. Research into pyrazole derivatives, including compounds with similar structures, reveals their synthesis, characterization, and potential applications. For instance, studies on the synthesis, characterization, and bioactivities of pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites, highlighting the compound's relevance in medicinal chemistry (A. Titi et al., 2020).

Biological Activity

The biological activity of compounds structurally related to this compound has been a subject of research, with findings supporting their potential in treating various diseases. For example, studies on pyrazole derivatives have demonstrated their potency against human promyelocytic leukemia cells and antimicrobial activity against some bacteria and yeasts, suggesting a broad spectrum of pharmacological applications (J. Asegbeloyin et al., 2014).

Material Science Applications

In the field of material science, the modification of polymers through condensation reactions with various aliphatic and aromatic amines, including compounds with similar structural features, has been explored. These modifications aim to enhance the thermal stability and introduce new functional properties suitable for medical applications, demonstrating the compound's versatility beyond pharmaceuticals (Hala M. Aly et al., 2015).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity. Given the wide range of activities exhibited by pyrazole-containing compounds, this compound could have potential applications in medicinal chemistry .

Properties

IUPAC Name

2-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-16(2)12-23(15-18-11-21-22(3)13-18)14-17-5-7-19(8-6-17)24-10-4-9-20-24/h4-11,13,16H,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTOLFSTGLKQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC=C(C=C1)N2C=CC=N2)CC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]propan-1-amine
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2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]propan-1-amine

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